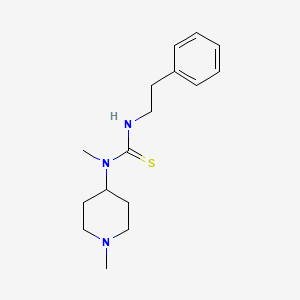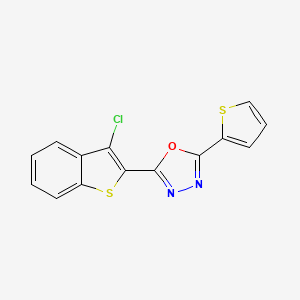![molecular formula C16H14N2O B5515983 N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
N-[4-(cyanomethyl)phenyl]-2-phenylacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-[4-(cyanomethyl)phenyl]-2-phenylacetamide derivatives involves complex reactions that result in the formation of pyridazine and pyrimidine derivatives, demonstrating the compound's utility as a precursor in organic synthesis. For instance, N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has been utilized in the synthesis of a variety of pyridazine and pyrimidine derivatives, indicating its versatility as a precursor for heterocyclic compound synthesis (Aly & Nassar, 2004).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through crystallographic studies, revealing important structural features. For example, the crystal structure of N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide indicates that it crystallizes in the monoclinic C2/c space group, with the heteroatoms from the amide group forming a chain of intermolecular N-H···O hydrogen bonds (Marinova et al., 2022).
Aplicaciones Científicas De Investigación
Retention Behavior and Biological Activity
N-substituted-2-phenylacetamide derivatives, including compounds similar to N-[4-(cyanomethyl)phenyl]-2-phenylacetamide, show a range of biological activities such as analgesic, anticonvulsant, pesticide, and cytostatic effects. A study by Vaštag et al. (2014) investigated these derivatives using Quantitative Structure Retention Relationships (QSRR) analysis, predicting biological properties based on chromatographic retention behaviors. This analysis helps in understanding the relationship between the physical, chemical, and structural properties of these compounds and their biological activities (Đ. Vaštag et al., 2014).
Benzylation under Microwave Irradiation
In a study by Mijin et al. (2008), N-Phenyl-2-phenylacetamide was alkylated with benzyl chloride under microwave irradiation in a solvent-free system. This research highlights the chemical reactivity of phenylacetamide derivatives under specific conditions, leading to the formation of various alkylation products, which could be significant in synthetic organic chemistry and pharmaceutical research (D. Mijin et al., 2008).
Synthesis and Antimicrobial Study
A novel class of biologically active phenylacetamide derivatives, including 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, was synthesized and characterized for antimicrobial activity by Jayadevappa et al. (2012). These compounds were tested against various fungal and bacterial strains, showing significant in vitro activity. Such studies are pivotal in developing new antimicrobial agents (H. Jayadevappa et al., 2012).
Antibacterial Evaluation of Derivatives
Lu et al. (2020) synthesized new N-phenylacetamide derivatives with 4-arylthiazole moieties, demonstrating promising antibacterial activities against specific bacteria. The study also explored their nematicidal activity and provided preliminary structure-activity relationship insights. This research is significant in the field of antibacterial agent design (Hui Lu et al., 2020).
Anticonvulsant Activity of Derivatives
Soyer et al. (2004) synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives to evaluate their anticonvulsant activity. This study is relevant in the development of new therapeutic agents for epilepsy and other seizure disorders (Z. Soyer et al., 2004).
Chemistry and Pharmacology Review
Singh et al. (2018) provided an overview of the chemistry and pharmacological aspects of various acetanilide derivatives, including N-phenylacetamides. This mini-review is useful for understanding the broad spectrum of biological activities of these compounds and their role in drug development (R. K. Singh et al., 2018).
Propiedades
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c17-11-10-13-6-8-15(9-7-13)18-16(19)12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOIXQBFOLGHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)
![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)
![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)


![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-isopropyl-2-oxoacetamide](/img/structure/B5515970.png)


![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![4-{[4-(mesitylmethoxy)benzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5516002.png)
![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)